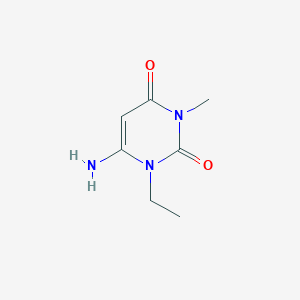

6-Amino-3-methyl-1-(ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

The compound seems to be a derivative of pyrazolo-pyridine . Pyrazolo-pyridines are important compounds that have been studied in detail due to their wide range of pharmacological properties .

Synthesis Analysis

A similar compound, 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, can be synthesized by a one-pot, four-component reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile . This synthesis can be performed in the presence of a green catalytic amount of P2O5/SiO2, H3PO4/Al2O3, cellulose sulfuric acid, and starch sulfuric acid .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using density functional theory (DFT) at the B3LYP/6-311G level . The Coulomb-attenuating method (CAM-B3LYP) and Corrected Linear Response Polarizable Continuum Model (CLR PCM) can be used to obtain the theoretical electronic absorption spectra in the gas phase, methanol, and cyclohexane .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or to pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various methods. The computed total energy and thermodynamic parameters can confirm the stability of the structure . The 1H and 13C chemical shift values, as well as vibrational wavenumber values, can be theoretically determined and compared with experimental data .科学的研究の応用

Structural and Chemical Properties

Molecular Structure Analysis : The compound's molecular structure and vibrational wavenumbers have been studied both experimentally and theoretically. These investigations reveal insights into the compound's molecular geometry and electronic properties, which are crucial for understanding its behavior in various applications (Al-Abdullah et al., 2014).

Hydrogen Bonding and Crystallography : Studies have focused on the compound's ability to form hydrogen bonds and its crystal structure. This is significant for its potential use in materials science and pharmaceuticals (El‐Brollosy et al., 2012).

Biological and Medicinal Applications

Cytotoxic Evaluation : Some derivatives of this compound have been synthesized and tested for cytotoxicity against cancer cell lines. This suggests potential applications in cancer research and therapy development (Udayakumar et al., 2017).

Nonlinear Optical Applications : The compound's derivatives have shown promise in nonlinear optical applications due to their significant hyperpolarizability. This opens avenues in optoelectronics and photonics (Al-Abdullah et al., 2014).

Supramolecular Chemistry

- Supramolecular Assemblies : The compound forms part of a class used in creating hydrogen-bonded supramolecular assemblies. Such assemblies have implications in materials science and molecular engineering (Fonari et al., 2004).

将来の方向性

The development of new synthetic strategies using easily accessible heterogeneous catalysts still attracts much attention because of the importance of these molecules . It would be beneficial to overcome the drawbacks of some of the reported procedures . The synthesis of novel derivatives of these heterocyclic systems containing both an amino group and additional functionality in the pyridine ring could significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .

特性

IUPAC Name |

6-amino-1-ethyl-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCWSRSRTSZFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225535 | |

| Record name | 6-Amino-1-ethyl-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

41862-13-9 | |

| Record name | 6-Amino-1-ethyl-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-ethyl-3-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)

![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)

![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)

![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)

![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)

![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)